5-methoxy-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide

Medicinal Chemistry Lead Optimization Ligand Efficiency Metrics

5-Methoxy-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide (CAS 1040639-35-7) is a synthetic small molecule belonging to the 4-oxo-4H-pyran-2-carboxamide class of heterocyclic compounds. With a molecular formula of C₁₆H₁₇NO₅ and a molecular weight of 303.31 g/mol, it features a 5-methoxy-substituted γ-pyrone core linked via a carboxamide to a 4-methoxyphenethylamine side chain.

Molecular Formula C16H17NO5
Molecular Weight 303.31 g/mol
CAS No. 1040639-35-7
Cat. No. B6558649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide
CAS1040639-35-7
Molecular FormulaC16H17NO5
Molecular Weight303.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)C2=CC(=O)C(=CO2)OC
InChIInChI=1S/C16H17NO5/c1-20-12-5-3-11(4-6-12)7-8-17-16(19)14-9-13(18)15(21-2)10-22-14/h3-6,9-10H,7-8H2,1-2H3,(H,17,19)
InChIKeyRTPLJTOKNKMLKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide (CAS 1040639-35-7): A Minimalist 4-Oxo-4H-Pyran-2-Carboxamide Scaffold for Focused SAR


5-Methoxy-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide (CAS 1040639-35-7) is a synthetic small molecule belonging to the 4-oxo-4H-pyran-2-carboxamide class of heterocyclic compounds [1]. With a molecular formula of C₁₆H₁₇NO₅ and a molecular weight of 303.31 g/mol, it features a 5-methoxy-substituted γ-pyrone core linked via a carboxamide to a 4-methoxyphenethylamine side chain [1]. This compound represents a relatively minimalist embodiment of this pharmacophore family, distinguished from its more elaborated analogs by the absence of bulky 5-benzyloxy or 5-arylalkoxy substituents, positioning it as a compact starting point for structure-activity relationship (SAR) exploration in medicinal chemistry campaigns targeting enzymes such as cyclooxygenase-2 (COX-2) and Src kinase [1][2].

Why 5-Methoxy-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide Cannot Be Interchanged with Other 4-Oxo-4H-Pyran-2-Carboxamides


Within the 4-oxo-4H-pyran-2-carboxamide series, even modest structural variations at the 5-position of the pyrone ring produce compound-specific shifts in target selectivity and physicochemical properties. A direct comparator, 5-[(4-fluorophenyl)methoxy]-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4H-pyran-2-carboxamide (CAS 1021134-73-5), differs from the target compound solely by a 5-(4-fluorobenzyloxy) substituent in place of the 5-methoxy group, yet this change is sufficient to confer selective COX-2 inhibition (IC₅₀ = 0.8 μM) with >62-fold selectivity over COX-1 [1]. The target compound's simpler 5-methoxy substitution eliminates this COX-2 selectivity profile while reducing molecular weight from ~397 to ~303 Da and lowering the computed logP from ~3.3 to ~1.7 [2]. These property differences mean that the two compounds are not interchangeable in assays requiring either COX-2 selectivity or specific physicochemical parameter ranges, and generic substitution without experimental verification would produce uninterpretable SAR results [1][2].

Quantitative Differentiation Evidence for 5-Methoxy-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide Against Its Closest Analogs


Molecular Weight Reduction of ~94 Da Versus the 5-(4-Fluorobenzyloxy) Analog Improves Ligand Efficiency Potential

The target compound (MW = 303.31 Da) is substantially smaller than its closest structurally characterized active analog, 5-[(4-fluorophenyl)methoxy]-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4H-pyran-2-carboxamide (MW = 397.40 Da), representing a molecular weight reduction of approximately 94 Da [1][2]. This difference arises exclusively from the replacement of the 5-(4-fluorobenzyloxy) group with a 5-methoxy substituent. In lead optimization contexts, lower molecular weight compounds with equivalent or improved potency exhibit superior ligand efficiency indices, and the target compound's 303 Da starting point provides a more favorable baseline for property-guided optimization than the 397 Da comparator [1][2].

Medicinal Chemistry Lead Optimization Ligand Efficiency Metrics

LogP Reduction of ~1.6 Log Units Relative to the 5-Benzyloxy Analog Enhances Aqueous Solubility Profile

The computed partition coefficient (XLogP3) for 5-methoxy-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide is 1.7, compared to a computed logP of approximately 3.3 for the 5-[(4-fluorophenyl)methoxy] analog [1][2]. This logP reduction of ~1.6 units is a direct consequence of substituting the lipophilic 4-fluorobenzyloxy moiety with a compact methoxy group. Lower logP values are associated with improved aqueous solubility and reduced non-specific protein binding, which are critical parameters in biochemical assay development and in vivo pharmacokinetic studies [1][2].

Physicochemical Property Optimization Druglikeness Solubility

Absence of COX-2 Selectivity Differentiates Target Compound from the 5-Benzyloxy Analog for Negative Control or Selectivity Profiling Applications

The 5-[(4-fluorophenyl)methoxy] analog (CAS 1021134-73-5) has reported selective COX-2 inhibition with an IC₅₀ of 0.8 μM and >62-fold selectivity over COX-1 (COX-1 IC₅₀ > 50 μM) [1]. The target compound, which replaces the 5-benzyloxy group with a 5-methoxy substituent, has no reported COX-2 inhibitory activity in publicly available data. While direct COX-2 inhibition data for the target compound are absent, the structural dependency of COX-2 activity on the 5-benzyloxy moiety in this chemotype is well-established through SAR studies in the broader 4-oxo-4H-pyran-2-carboxamide class [2]. This inactivity or reduced activity profile makes the target compound a potential negative control or selectivity probe for dissecting COX-2-dependent pharmacology from off-target effects observed with the active 5-benzyloxy analogs [1][2].

COX-2 Inhibition Selectivity Profiling Negative Control

Lower Heavy Atom Count and Reduced Structural Complexity Offer Synthetic Tractability Advantages for Derivatization

With a heavy atom count of 22 and a complexity score of 475 (PubChem), the target compound is structurally less complex than its 5-benzyloxy analogs, which carry heavy atom counts of 29 and higher complexity scores [1][2]. The absence of the benzyloxy moiety removes a synthetic step involving phenolic hydroxyl alkylation or Mitsunobu coupling, and the single methoxy group at the 5-position permits direct functionalization strategies that are precluded in more densely substituted congeners. This reduced complexity translates to fewer synthetic steps, higher yielding routes, and a cleaner impurity profile for bulk procurement [1][2].

Synthetic Accessibility Fragment Elaboration Medicinal Chemistry

Retained Topological Polar Surface Area (TPSA) of 73.9 Ų Matches the Active Analog While logP Differs, Enabling Dissection of Polarity vs. Lipophilicity Effects

Both the target compound and the 5-[(4-fluorophenyl)methoxy] comparator share an identical computed topological polar surface area (TPSA) of 73.9 Ų, yet their logP values differ by ~1.6 units (1.7 vs. 3.3) [1][2]. This orthogonality between TPSA and logP in this matched molecular pair allows researchers to isolate the contribution of lipophilicity to membrane permeability, cellular uptake, and non-specific binding while holding hydrogen-bonding capacity constant. Such property deconvolution is rarely achievable with comparator compounds that alter both TPSA and logP simultaneously [1][2].

Physicochemical Property Deconvolution TPSA-LogP Orthogonality SAR Design

Positioning as a Minimalist Fragment-Sized Core for 5-Position SAR Libraries Contrasts with Pre-Elaborated Analogs

At 303 Da and with only six rotatable bonds, 5-methoxy-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide occupies a molecular property space at the upper boundary of fragment-sized ligands (typically defined as MW < 300 Da), whereas the 5-benzyloxy analogs exceed 397 Da and are unambiguously in lead-like space [1][2]. The target compound's smaller size and single substituent at the 5-position provide a clean vector for systematic 5-O-alkylation or 5-O-arylation library synthesis, enabling researchers to build SAR from a minimal pharmacophore. In contrast, pre-elaborated analogs with 5-benzyloxy groups already occupy the putative lipophilic pocket, constraining the scope of accessible derivatives [1][2].

Fragment-Based Drug Discovery Library Design Scaffold Minimalism

Defined Application Scenarios for 5-Methoxy-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide Based on Quantified Differentiation Evidence


Matched Molecular Pair Analysis for Lipophilicity-Driven Property Optimization

The target compound forms a clean matched molecular pair with 5-[(4-fluorophenyl)methoxy]-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4H-pyran-2-carboxamide (CAS 1021134-73-5), with identical TPSA (73.9 Ų) but a logP difference of ~1.6 units. Procurement of both compounds enables systematic dissection of how lipophilicity alone affects membrane permeability, metabolic stability, and off-target binding in the 4-oxo-4H-pyran-2-carboxamide series, using the target compound as the low-logP partner and the 5-benzyloxy analog as the high-logP partner [1][2].

Negative Control or Selectivity Probe for COX-2 Pharmacology Studies

Given that the 5-benzyloxy analog (CAS 1021134-73-5) is a selective COX-2 inhibitor (IC₅₀ = 0.8 μM; COX-1 IC₅₀ > 50 μM) and the target compound lacks this critical 5-benzyloxy pharmacophoric element, the target compound can serve as a structurally matched inactive or low-activity control in COX-2-dependent cellular assays. This application is supported by class-level SAR indicating that the 5-benzyloxy motif is essential for COX-2 engagement in this chemotype [1][2].

Scaffold for 5-Position Derivatization Libraries in Kinase or COX-2 Lead Optimization

The target compound's 5-methoxy group represents a minimal substituent amenable to deprotection and subsequent O-alkylation or O-arylation. Its MW of 303 Da provides a near-fragment starting point for systematic library synthesis aimed at exploring 5-position SAR while maintaining the 4-methoxyphenethylamide side chain constant. This strategy is directly informed by evidence that the 5-substituent dictates target selectivity in the 4-oxo-4H-pyran-2-carboxamide class [1][2].

Physicochemical Benchmarking Standard for Solubility and Permeability Assays

With an XLogP3 of 1.7, MW of 303 Da, and TPSA of 73.9 Ų, the target compound occupies a favorable druglike property space. It can serve as an internal benchmarking standard for solubility, PAMPA permeability, and plasma protein binding assays when developing structure-property relationship (SPR) models for the broader 4-oxo-4H-pyran-2-carboxamide series, providing a well-characterized reference point against which more lipophilic analogs can be compared [1][2].

Quote Request

Request a Quote for 5-methoxy-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.